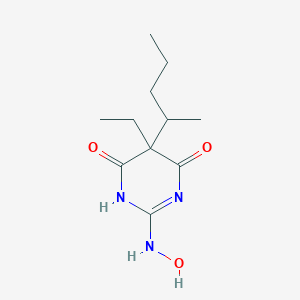
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Cat. No. B008673
Key on ui cas rn:
102856-34-8
M. Wt: 241.29 g/mol
InChI Key: NUSFMNUYSBYLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08916266B2
Procedure details


Subsequently, a solution mixture of butyl acrylate (150 g), tetraethoxysilane (30 g), phenyltrimethoxysilane (145 g) and 3-methacryloxypropyltrimethoxysilane (1.3 g) and a solution mixture of N-isopropylacrylamide (165 g), acrylic acid (3 g), a reactive emulsifier (trade name “ADEKA REASOAP SR-1025”, manufactured by ADEKA Corporation, an aqueous solution containing 25 mass % solid content) (13 g), a 2 mass % aqueous ammonium persulfate solution (40 g) and ion-exchanged water (1900 g) were simultaneously added dropwise over about two hours while keeping the temperature of the reaction vessel at 80° C. Furthermore, stirring was continued for about two hours while keeping the temperature of the reaction vessel at 80° C. Thereafter, the temperature of the reaction vessel was cooled to room temperature and filtration was performed by a 100 mesh wire netting. The solid content concentration was controlled to be 10.0 mass % with ion-exchanged water to obtain a water dispersion of the polymer emulsion particle (HB-7) having a number average particle size of 70 nm. The content of an aqueous-phase component was 18 mass %.






[Compound]
Name
SR-1025
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
ammonium persulfate
Quantity
40 g
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
C([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=O)C=C.C(O[Si]([O:20][CH2:21]C)(OCC)OCC)C.[C:23]1([Si](OC)(OC)OC)[CH:28]=[CH:27][CH:26]=[CH:25]C=1.C(OCCC[Si](OC)(OC)OC)(=O)C(C)=C.C([NH:55][C:56](=O)C=C)(C)C.C(O)(=[O:63])C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:75].[NH4+:76]>O>[CH3:23][CH2:28][CH2:27][CH:26]([C:7]1([CH2:8][CH3:9])[C:6](=[O:5])[N:76]=[C:56]([NH:55][OH:63])[NH:75][C:21]1=[O:20])[CH3:25] |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
145 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
165 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C=C)=O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Three
[Compound]
|
Name
|
SR-1025
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
ammonium persulfate
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
1900 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Furthermore, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution containing 25 mass % solid content) (13 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 80° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solid content concentration
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
